molecular formula C24H30N2O2 B4530659 (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4530659
M. Wt: 378.5 g/mol
InChI Key: KZZKNRNNNLXDGN-PKTZIBPZSA-N
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Description

(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.

    Introduction of the hydroxyphenyl group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the piperidine ring.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a model compound for studying spirocyclic structures and their reactivity.

    Biology: Potential use in studying biological pathways involving spirocyclic compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism by which (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the unique spirocyclic structure, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures, such as spiroindolines or spirooxindoles.

    Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.

Uniqueness

What sets (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its specific combination of a spirocyclic core with a hydroxyphenyl group, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-19-5-3-4-18(16-19)17-8-14-26(15-9-17)22-20-6-1-2-7-21(20)24(23(22)28)10-12-25-13-11-24/h1-7,16-17,22-23,25,27-28H,8-15H2/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKNRNNNLXDGN-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)O)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC(=CC=C2)O)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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